molecular formula C15H12O4 B600758 2',3',4'-Trihydroxychalcone CAS No. 1482-74-2

2',3',4'-Trihydroxychalcone

Cat. No.: B600758
CAS No.: 1482-74-2
M. Wt: 256.25 g/mol
InChI Key: MSDGTBGJKOTHCN-UHFFFAOYSA-N
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Description

2’,3’,4’-Trihydroxychalcone, also known as (2E)-3-Phenyl-1-(2,3,4-trihydroxyphenyl)-2-propen-1-one, is a naturally occurring chalcone derivative. Chalcones are a type of flavonoid, which are secondary metabolites found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

2’,3’,4’-Trihydroxychalcone has been found to interact with various enzymes and proteins. It has been shown to modulate estrogen receptor (ER)-mediated responses . This compound has also been reported to have a moderate to potential ability to reduce blood sugar .

Cellular Effects

In cellular processes, 2’,3’,4’-Trihydroxychalcone has been found to have significant effects. It has been shown to block the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription . It also produced a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .

Molecular Mechanism

At the molecular level, 2’,3’,4’-Trihydroxychalcone exerts its effects through various mechanisms. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but rather alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Temporal Effects in Laboratory Settings

Its ability to alter the activity of ERα on gene regulation and cell proliferation suggests potential long-term effects on cellular function .

Metabolic Pathways

2’,3’,4’-Trihydroxychalcone is a part of the phenylpropanoid pathway, a large and diverse biosynthetic network that produces a wide array of plant natural products . It is an important intermediate of the flavonoid biosynthetic pathway .

Transport and Distribution

Given its interaction with the estrogen receptor, it is likely that it is transported in the blood to target tissues containing one or both nuclear estrogen receptor subtypes .

Subcellular Localization

Its interaction with nuclear estrogen receptors suggests that it may be localized in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’,3’,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that 2',3',4'-trihydroxychalcone exhibits significant anti-inflammatory properties. In vitro studies indicate that it can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This inhibition is attributed to its ability to downregulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antioxidant Effects

The compound has demonstrated potent antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies have reported that this compound can scavenge free radicals and enhance the cellular antioxidant defense system, thereby protecting cells from oxidative damage .

Anticancer Potential

There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-Inflammatory Research

A study investigated the effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. The results showed a significant reduction in TNF-α and IL-6 levels at low concentrations (0.01 µM), indicating its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited strong scavenging activity compared to standard antioxidants, suggesting its utility in preventing oxidative stress-related pathologies .

Cancer Cell Proliferation Inhibition

Research involving human MCF-7 breast cancer cells demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation pathways . This positions the compound as a promising candidate for further development in cancer therapeutics.

Summary Table of Applications

Application AreaObservations/FindingsReferences
Anti-inflammatorySuppresses TNF-α and IL-6 in macrophages ,
AntioxidantStrong DPPH radical scavenging activity
AnticancerInduces apoptosis in breast cancer cells
Enzyme inhibitionInhibits trypsin and α-amylase
Estrogen receptor ligandModulates estrogen receptor activity

Comparison with Similar Compounds

2’,3’,4’-Trihydroxychalcone can be compared with other chalcone derivatives such as:

Uniqueness: 2’,3’,4’-Trihydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2',3',4'-Trihydroxychalcone (2',3',4'-THC) is a polyhydroxylated flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

2',3',4'-THC is classified under chalcones, which are characterized by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2', 3', and 4' positions on the aromatic rings enhances its biological activity. The structure-activity relationship (SAR) indicates that these hydroxyl groups play a crucial role in modulating its effects on various biological targets .

Estrogen Receptor Modulation

2',3',4'-THC has been shown to interact with estrogen receptors (ER), particularly ERα. Unlike selective estrogen receptor modulators (SERMs), which bind directly to the estrogen binding site, 2',3',4'-THC reprograms ERα activity without competing for the binding site. It alters gene regulation and cell proliferation, particularly in breast cancer cells (MCF-7), by inhibiting estrogen-induced activation of pathways like MAPK and c-MYC transcription .

Antioxidant Activity

The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated that 2',3',4'-THC can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against cellular damage .

Anti-Inflammatory Effects

Research indicates that 2',3',4'-THC possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activities

The following table summarizes key biological activities associated with 2',3',4'-THC:

Activity Description References
Antioxidant Scavenges free radicals; enhances SOD and GPx activity.
Anti-inflammatory Inhibits TNF-α, IL-6, iNOS, and COX-2 production in macrophages.
Anticancer Blocks MCF-7 breast cancer cell proliferation; alters ERα-mediated gene regulation.
Tyrosinase Inhibition Exhibits high inhibitory effects on tyrosinase, potentially useful in skin whitening applications.
Bacteriostatic Activity Demonstrates significant inhibition against Staphylococcus aureus; MIC values indicate strong antibacterial properties.

Case Studies and Research Findings

  • Estrogen Receptor Modulation Study : A study investigated the ability of 2',3',4'-THC to modulate ER-mediated responses. It was found to synergistically activate ERα in osteosarcoma cells and block MCF-7 cell proliferation by preventing E2-induced MAPK activation .
  • Antioxidant Study : Research showed that 2',3',4'-THC significantly reduced oxidative stress markers in vitro, enhancing cellular defense mechanisms against oxidative damage .
  • Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), 2',3',4'-THC inhibited the release of inflammatory cytokines and reduced nitric oxide production in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions .

Properties

IUPAC Name

3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGTBGJKOTHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892373
Record name 2',3',4'-Trihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-74-2
Record name 2',3',4'-Trihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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